molecular formula C27H17Cl2N3O6 B12622829 3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12622829
M. Wt: 550.3 g/mol
InChI Key: WVLGEHNEHBKCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” is a complex organic compound that features multiple functional groups, including nitro, chloro, furan, and oxazole moieties. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the nitro and chloro substituents. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazole Ring: This often involves the cyclization of amino alcohols with carboxylic acids or their derivatives.

    Introduction of Nitro and Chloro Groups: These can be introduced through nitration and halogenation reactions, respectively.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitro group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

Biologically, compounds with nitro and chloro substituents are often investigated for their antimicrobial and anticancer activities.

Medicine

In medicine, these compounds may serve as lead compounds in drug discovery, particularly for their potential to interact with biological targets such as enzymes or receptors.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological activity. For example, if the compound exhibits antimicrobial activity, it may do so by inhibiting a key enzyme in the bacterial cell wall synthesis pathway. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-chlorophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Lacks the nitro group.

    3-[5-(4-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Lacks one of the chloro groups.

Uniqueness

The presence of both nitro and chloro groups, along with the furan and oxazole rings, makes “3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” unique in terms of its potential reactivity and biological activity.

Properties

Molecular Formula

C27H17Cl2N3O6

Molecular Weight

550.3 g/mol

IUPAC Name

3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C27H17Cl2N3O6/c28-15-6-9-17(10-7-15)30-26(33)23-24(31(38-25(23)27(30)34)18-4-2-1-3-5-18)22-13-12-21(37-22)19-11-8-16(29)14-20(19)32(35)36/h1-14,23-25H

InChI Key

WVLGEHNEHBKCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=C(O5)C6=C(C=C(C=C6)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.